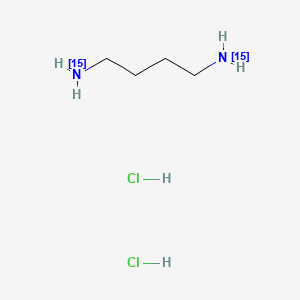

1,4-Diaminobutane-15N2 dihydrochloride

Description

Foundational Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a sophisticated analytical technique that utilizes non-radioactive isotopes to track the metabolic fate of molecules within a living organism or cellular system. wikipedia.orgmetwarebio.com Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. While chemically identical to their more common, lighter counterparts, the increased mass of stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), allows them to be distinguished and quantified using mass spectrometry (MS). wikipedia.orgbiosyn.com

The core principle of this methodology lies in introducing a molecule "labeled" with a stable isotope into a biological system. creative-proteomics.com This labeled compound is then processed through the same metabolic pathways as its unlabeled, or endogenous, counterpart. biosyn.com By collecting samples over time and analyzing them with a mass spectrometer, researchers can identify and measure the abundance of the heavy isotope in various downstream metabolites. wikipedia.org This provides a dynamic snapshot of metabolic flux, revealing the rates of synthesis, degradation, and conversion of the target molecule and its derivatives. metwarebio.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them suitable for a wide range of in vivo studies. diagnosticsworldnews.com

Historical Context of Polyamine Research and the Emergence of Labeled Analogs

The journey to understanding the significance of polyamines, and thus the need for tools like 1,4-Diaminobutane-15N2 dihydrochloride (B599025), spans several centuries. The first observation of a polyamine dates back to 1678, when Antonie van Leeuwenhoek identified crystalline substances in human semen, later named "spermine". researchgate.netnih.gov However, the chemical structure of spermine (B22157) was not fully elucidated until nearly 250 years later. researchgate.netnih.gov

Subsequent research led to the isolation of other key polyamines, including the triamine spermidine (B129725) and the diamine putrescine (1,4-diaminobutane), from both prokaryotic and eukaryotic organisms. researchgate.netnih.gov Early studies revealed the crucial role of polyamines in promoting the growth of certain bacteria. This was followed by investigations into their accumulation in regenerating rat liver and the developing chick embryo, which firmly linked them to processes of cell growth and proliferation. researchgate.netnih.gov

A major breakthrough came with the identification of ornithine decarboxylase as a key enzyme in the biosynthesis of polyamines. nih.gov As the understanding of polyamine metabolism deepened, so did the need for more sophisticated research tools. The development of isotopically labeled analogs, such as 1,4-Diaminobutane-15N2 dihydrochloride, was a natural progression, enabling researchers to precisely track the intricate pathways of polyamine synthesis, uptake, and catabolism in various biological contexts. nih.gov

Strategic Importance of this compound as a Research Probe

This compound serves as a powerful research probe due to its ability to act as a direct tracer for putrescine metabolism. The incorporation of two ¹⁵N atoms results in a distinct mass shift of +2 atomic mass units, allowing for clear differentiation from the endogenous, unlabeled putrescine in mass spectrometry analysis. sigmaaldrich.com This enables precise quantification of the uptake and conversion of exogenous putrescine into other polyamines like spermidine and spermine.

Detailed Research Findings:

Numerous studies have highlighted the strategic utility of this labeled compound. For instance, research on soybean seedlings utilized ¹⁵N-labeled putrescine to track its translocation and metabolism during germination. The study, employing ionspray ionization-mass spectrometry, was able to simultaneously detect both the labeled and unlabeled polyamines, revealing that the exogenously supplied ¹⁵N-putrescine was rapidly transported to the shoots and roots and converted into ¹⁵N-spermidine and ¹⁵N-spermine. nih.gov

In another key study, the metabolism of orally administered ¹⁵N-labeled polyamines, including putrescine, was investigated in rats. This research provided valuable insights into the absorption, distribution, and excretion of these compounds, noting that a significant portion of the absorbed ¹⁵N-putrescine appeared to be degraded by diamine oxidase.

More recent research has even extended the use of labeled putrescine precursors to microbial studies. In an investigation of Staphylococcus aureus, fully ¹³C/¹⁵N-labeled arginine was used as a tracer to confirm the synthesis of putrescine and its derivative, N-acetyl-putrescine. nih.gov The detection of the heavy isotopes in downstream metabolites provided definitive evidence of the metabolic pathway. nih.gov

These examples underscore the strategic importance of this compound. It allows for:

Precise tracing of metabolic pathways: Researchers can follow the conversion of putrescine to other essential polyamines.

Quantification of uptake and transport: Studies can determine the rate and extent to which cells and tissues absorb putrescine from their environment. nih.govresearchgate.net

Investigation of metabolic flux in diverse biological systems: The compound has proven valuable in plant, animal, and microbial research. nih.govnih.gov

The data generated from these types of studies is crucial for understanding the role of polyamines in both health and disease, opening up avenues for further research into areas like cancer, where polyamine metabolism is often dysregulated.

Data Tables

Below are interactive data tables summarizing key information about the chemical compounds mentioned in this article.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Putrescine-15N2 dihydrochloride, 1,4-Butanediamine-15N2 dihydrochloride | H₂¹⁵N(CH₂)₄¹⁵NH₂·2HCl | 163.06 | 2747-92-4 |

| 1,4-Diaminobutane (B46682) | Putrescine, Tetramethylenediamine | C₄H₁₂N₂ | 88.15 | 110-60-1 |

| 1,4-Diaminobutane dihydrochloride | Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | 161.07 | 333-93-7 |

| Spermidine | N-(3-Aminopropyl)-1,4-butanediamine | C₇H₁₉N₃ | 145.25 | 124-20-9 |

| Spermine | N,N'-Bis(3-aminopropyl)-1,4-butanediamine | C₁₀H₂₆N₄ | 202.34 | 71-44-3 |

| Property | Value | Significance |

|---|---|---|

| Isotopic Purity | 98 atom % ¹⁵N | High enrichment ensures a strong and clear signal in mass spectrometry analysis. sigmaaldrich.com |

| Mass Shift | M+2 | The molecular weight is increased by two units due to the two ¹⁵N atoms, allowing for easy differentiation from the unlabeled (M) compound. sigmaaldrich.com |

| Form | Solid | Convenient for handling and preparation of solutions for experimental use. sigmaaldrich.com |

| Melting Point | 280 °C (decomposes) | Indicates thermal stability under typical laboratory conditions. sigmaaldrich.com |

Properties

IUPAC Name |

butane-1,4-di(15N2)amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i5+1,6+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-IPZVDCBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[15NH2])C[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583888 | |

| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-92-4 | |

| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diaminobutane-15N2 dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1,4 Diaminobutane 15n2 Dihydrochloride

Chemical Synthesis Approaches for 1,4-Diaminobutane (B46682) Derivatives

The foundational step in synthesizing the labeled compound is the construction of the 1,4-diaminobutane (putrescine) backbone. wikipedia.org Several established chemical routes exist for creating 1,4-diaminobutane and its derivatives.

One common industrial method involves the hydrogenation of succinonitrile. wikipedia.org This reaction reduces the two nitrile groups to primary amines, forming the four-carbon chain of diaminobutane. Another approach is the Gabriel synthesis, a reliable method for forming primary amines from primary alkyl halides. wikipedia.orgvaia.com In this process, a phthalimide (B116566) salt acts as a surrogate for an ammonia (B1221849) anion, reacting with a difunctionalized butane, such as 1,4-dihalobutane, to form the N-alkylphthalimide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis or, more commonly, hydrazinolysis cleaves the phthalimide group, liberating the primary amine. masterorganicchemistry.comlibretexts.org The Gabriel synthesis is particularly useful as it avoids the over-alkylation that can occur when using ammonia directly, which often leads to a mixture of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com

Alternative methods include the reduction of dinitriles, such as that derived from the reaction of pyrrole (B145914) with hydroxylamine (B1172632) hydrochloride to form butylene dioxime, which is then reduced. organic-chemistry.org Additionally, various N-protected precursors of 1,4-diaminobutane can be prepared and subsequently deprotected to yield the final product. google.com The choice of synthetic route often depends on the desired scale, available starting materials, and the specific requirements for purity and yield.

Isotopic Enrichment Strategies for ¹⁵N Incorporation

The critical phase in preparing 1,4-Diaminobutane-15N2 dihydrochloride (B599025) is the precise incorporation of the ¹⁵N isotope into the two amine groups. alfa-chemistry.comwikipedia.org This process requires careful selection of labeled precursors and optimization of reaction conditions to ensure high isotopic purity and yield. alfa-chemistry.comwikipedia.org

Selection of ¹⁵N Precursors for High Isotopic Purity

The synthesis of ¹⁵N-labeled compounds is achieved by using starting materials enriched with the ¹⁵N isotope. alfa-chemistry.com For the synthesis of ¹⁵N-labeled amines, common precursors include ¹⁵N-enriched ammonia (¹⁵NH₃) or its salts, such as [¹⁵N]ammonium chloride (¹⁵NH₄Cl). alfa-chemistry.comnih.gov These simple molecules serve as the nitrogen source in various synthetic pathways.

In the context of the Gabriel synthesis, a ¹⁵N-labeled phthalimide salt, such as potassium [¹⁵N]phthalimide, would be the key starting material. wikipedia.orgscribd.com This reagent is prepared using a ¹⁵N-containing precursor. Another strategy involves using ¹⁵N-labeled glycine, which can be used in nitrogen replacement processes to create a variety of ¹⁵N-labeled aromatic heterocycles. rsc.org The primary source for creating these precursors is typically ¹⁵N-enriched ammonia or nitrate (B79036) salts, which are produced in specialized isotope separation plants. alfa-chemistry.comyoutube.com The selection of the precursor is dictated by the chosen synthetic route and the need to achieve an isotopic purity of 98% or higher. sigmaaldrich.com

Reaction Conditions and Optimization for Labeled Compound Yield

Optimizing reaction conditions is crucial for maximizing the yield of the desired labeled compound while maintaining isotopic integrity. wikipedia.org When adapting a standard synthesis like the Gabriel method for isotopic labeling, the reaction parameters must be carefully controlled.

For instance, the N-alkylation of potassium [¹⁵N]phthalimide with a suitable substrate like 1,4-dihalobutane is typically performed in a polar aprotic solvent. wikipedia.orgscribd.com The subsequent cleavage of the resulting N-substituted phthalimide is often achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. masterorganicchemistry.comdtic.mil The conditions for this step, including reaction time and temperature, must be optimized to ensure complete liberation of the ¹⁵N-labeled primary amine without side reactions that could compromise the yield or purity. wikipedia.org

In syntheses involving the reduction of nitriles, the choice of reducing agent and reaction conditions is critical. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LAH) are effective but must be used under anhydrous conditions to prevent quenching. youtube.comyoutube.com The reaction temperature and work-up procedure are controlled to ensure the complete reduction of the nitrile groups to the desired ¹⁵N-amines. Throughout the synthesis, minimizing the potential for isotopic dilution is paramount.

Advanced Purification Techniques for Isotopic Labeling Integrity

After the synthesis and isotopic labeling are complete, purification is a critical step to ensure the final product meets high purity standards, removing any unreacted starting materials, byproducts, or chemical impurities. moravek.com For isotopically labeled compounds, this process is essential for maintaining the integrity of the label and ensuring the product is suitable for sensitive analytical applications. moravek.com

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used techniques for the purification of labeled compounds. moravek.com HPLC allows for the separation of the target compound from impurities with high resolution, based on differences in their physical and chemical properties such as polarity and size. For a water-soluble compound like 1,4-Diaminobutane-15N2 dihydrochloride, reversed-phase HPLC is often employed.

Another common technique is recrystallization. This method purifies solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. google.com The final product is typically a white crystalline solid. chemicalbook.comsigmaaldrich.com

Analytical Verification of Isotopic Labeling Fidelity

To confirm the successful synthesis and isotopic enrichment of this compound, several analytical techniques are employed. These methods verify the chemical structure, purity, and, most importantly, the level of ¹⁵N incorporation. wikipedia.org

Mass Spectrometry (MS) is a primary tool for this verification. It separates ions based on their mass-to-charge ratio, allowing for the direct detection of the mass shift caused by the ¹⁵N isotopes. alfa-chemistry.comresearchgate.net For 1,4-Diaminobutane-15N2, where two ¹⁴N atoms are replaced by ¹⁵N atoms, a mass shift of M+2 is expected compared to the unlabeled compound. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Advanced Analytical Methodologies Employing 1,4 Diaminobutane 15n2 Dihydrochloride

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling with ¹⁵N is an indispensable tool in NMR-based structural biology. sigmaaldrich.com The introduction of ¹⁵N nuclei into molecules like 1,4-diaminobutane (B46682) allows researchers to overcome challenges associated with the low natural abundance and unfavorable NMR properties of nitrogen, facilitating detailed studies of nitrogen-containing biomolecules. youtube.com

The use of ¹⁵N-labeled compounds, such as 1,4-Diaminobutane-15N2 dihydrochloride (B599025), is fundamental for studying the local chemical environment of nitrogen atoms within biological macromolecules. nih.govresearchgate.net Since the ¹⁵N isotope has a nuclear spin of 1/2, it provides sharper NMR signals compared to the quadrupolar ¹⁴N nucleus, enabling high-resolution analysis. youtube.com

When 1,4-Diaminobutane-15N2 dihydrochloride is incorporated biosynthetically into larger molecules or used as a probe, ¹⁵N NMR spectroscopy can reveal crucial information. For instance, by observing the chemical shifts of the ¹⁵N nuclei, researchers can deduce details about coordination, protonation states, and hydrogen bonding involving the nitrogen atoms. researchgate.net This is particularly valuable in studies of proteins and nucleic acids where nitrogen atoms are integral to structure and function. alfa-chemistry.comsigmaaldrich.com The technique allows for the direct characterization of nitrogen metabolism in complex biological systems, which is often more cost-effective than using ¹³C-labeled compounds. nih.govresearchgate.net

Research Findings: Studies have demonstrated that ¹⁵N labeling is essential for determining protein structures, studying protein-ligand interactions, and investigating dynamic processes at an atomic level. alfa-chemistry.com For example, researchers can track the incorporation of ¹⁵N from labeled precursors into biomolecules to elucidate the flow of nitrogen and the dynamics of metabolic networks. alfa-chemistry.com The significant upfield shifts observed in the ¹⁵N NMR spectra upon complexation can definitively identify the nitrogen atoms acting as coordination sites. researchgate.net

For complex biomolecules, one-dimensional NMR spectra are often too crowded for individual atomic signals to be resolved. Multidimensional NMR techniques, which correlate the chemical shifts of different nuclei, are essential for unraveling these complex spectra. bitesizebio.com The use of ¹⁵N-labeled compounds is central to many of these experiments, most notably the ¹H-¹⁵N Heteronuclear Single-Quantum Coherence (HSQC) experiment. bitesizebio.com

The ¹H-¹⁵N HSQC experiment generates a 2D spectrum with peaks corresponding to each nitrogen atom that is directly bonded to a proton. This provides a "fingerprint" of the molecule, with each peak representing a specific N-H group, such as those in the backbone of a protein. bitesizebio.com By introducing this compound into a biological system, any molecule that incorporates it will become visible in these experiments. This allows for the assignment of NMR signals and the subsequent determination of the three-dimensional structures of proteins and other macromolecules. sigmaaldrich.commdpi.com For larger proteins, combining ¹⁵N labeling with ¹³C and deuterium (B1214612) (²H) labeling is a powerful strategy to obtain high-resolution spectra. utoronto.ca

| NMR Experiment | Description | Information Gained | Relevance of this compound |

|---|---|---|---|

| ¹H-¹⁵N HSQC | A 2D experiment that correlates the chemical shifts of ¹H and ¹⁵N nuclei that are directly bonded. bitesizebio.com | Provides a unique signal for each N-H pair, creating a "fingerprint" of the protein backbone and nitrogen-containing side chains. bitesizebio.com | Allows tracking of the labeled diamine or its metabolic products, and observing its interactions within a larger biomolecular structure. |

| Triple Resonance (¹H, ¹³C, ¹⁵N) | A suite of 3D and 4D experiments (e.g., HNCA, HN(CO)CA) that correlate backbone atoms. utoronto.ca | Enables sequential assignment of resonances along the polypeptide chain, which is crucial for de novo structure determination. sigmaaldrich.comutoronto.ca | When incorporated into larger biomolecules, the ¹⁵N label is essential for establishing connectivity through the molecular backbone. |

| ¹⁵N-edited NOESY | A 3D experiment that detects through-space correlations (Nuclear Overhauser Effect) between protons, with one dimension filtered for ¹⁵N. | Provides distance constraints between protons that are close in space (typically <5 Å), which are used to calculate the 3D fold of the molecule. mdpi.com | Helps to define the spatial relationship between the labeled moiety and other parts of the macromolecule. |

Mass Spectrometry (MS)-Based Quantitative Proteomics and Metabolomics

Mass spectrometry is a cornerstone of proteomics and metabolomics, capable of identifying and quantifying thousands of molecules in a complex sample. Stable isotope labeling, using compounds like this compound, introduces a known mass shift that allows for precise and accurate quantification. alfa-chemistry.com

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise quantification of target molecules. nih.govresearchgate.net The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to a sample before processing and analysis. nih.gov In this context, this compound serves as the ideal internal standard for quantifying its unlabeled counterpart, the biogenic amine putrescine.

Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. stanford.edu Any sample loss during preparation affects both the analyte and the standard equally. nih.gov By measuring the ratio of the mass signal from the native analyte (¹⁴N) to that of the heavy-labeled standard (¹⁵N), the exact concentration of the native analyte in the original sample can be calculated with high precision. nih.gov This approach effectively eliminates biases from sample matrix effects and instrument variability. stanford.edu

| Analyte | Isotopic Label | Mass Shift (Da) | Quantification Principle |

|---|---|---|---|

| 1,4-Diaminobutane (Putrescine) | ¹⁴N (Native) | M | A known amount of the ¹⁵N-labeled standard is added to the sample. The ratio of the intensities of the M and M+2 peaks in the mass spectrum is used to calculate the precise amount of the native analyte. nih.govnih.gov |

| This compound | ¹⁵N (Internal Standard) | M+2 |

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics. isotope.com In a typical SILAC experiment, two populations of cells are grown in media containing either a "light" (normal isotope) or a "heavy" (stable isotope-labeled) essential amino acid, such as arginine or lysine. isotope.com This results in the complete incorporation of the label into all newly synthesized proteins. thermofisher.com

While 1,4-diaminobutane is not an amino acid, its biosynthesis is directly linked to them (e.g., arginine and ornithine). Therefore, this compound can be used as a tracer in SILAC-like or analogous metabolic labeling experiments to specifically probe the dynamics of polyamine metabolism and its impact on the proteome. springernature.com This is especially useful in organisms where conventional SILAC is difficult, such as whole plants, which can readily metabolize inorganic nitrogen sources. springernature.com In such systems, providing a ¹⁵N-labeled precursor like 1,4-diaminobutane allows for the differential labeling of proteins and metabolites involved in specific pathways. nih.gov

A key application of stable isotope-labeled compounds is to trace metabolic pathways and measure the rate at which molecules, and even entire organelles, are synthesized and degraded—a concept known as turnover. nih.govmdpi.com By introducing a labeled precursor like this compound into a biological system, researchers can use mass spectrometry to track the appearance of the ¹⁵N label in downstream metabolites over time. alfa-chemistry.com

This approach provides a dynamic view of metabolism that is not achievable with static measurements. mdpi.com For example, ¹⁵N-labeling experiments in cyanobacteria have been used to identify nitrogen-containing secondary metabolites by comparing the mass spectra of labeled and unlabeled extracts. nih.gov Similarly, feeding ¹⁵N-labeled nutrients to mice allows for the parallel quantification of protein and cell turnover rates across different tissues, revealing how tissue context influences the lifetimes of proteins and organelles. nih.gov This method, known as Turnover and Replication Analysis by Isotope Labeling (TRAIL), can accurately track cell division rates by measuring ¹⁵N incorporation into genomic DNA. nih.gov Using this compound as the labeled source would enable precise investigation of the polyamine pathway's flux and the turnover rates of its associated products. doi.org

Research Findings: Studies have shown that isotopic turnover rates are strongly influenced by the metabolic activity of different tissues. mdpi.com For example, in a diet-switch experiment with fish, turnover of ¹⁵N in tissues like liver, muscle, and skin was primarily a function of metabolic maintenance rather than growth. mdpi.com In mice, methods like TRAIL have revealed that multiprotein complexes such as the ribosome have consistent lifetimes across tissues, whereas organelles like mitochondria show variable turnover depending on the tissue environment. nih.gov

Chromatographic Separation Techniques for Labeled Polyamine Analysis

Chromatographic techniques are fundamental to the separation and analysis of complex mixtures. When combined with isotope labeling, they provide unparalleled specificity and quantitative accuracy. The use of this compound as an internal standard or tracer is central to robust polyamine analysis in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Polyamine Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of polyamines in various biological samples. researchgate.netmdpi.com The method typically involves derivatization of the polyamines to render them detectable by UV or fluorescence detectors, followed by separation on a reverse-phase column. nih.govmedipol.edu.tr

Research Findings: The accurate measurement of polyamines like putrescine, spermidine (B129725), and spermine (B22157) is crucial for studying their role in cell growth and disease. researchgate.netresearchgate.net HPLC methods often employ pre-column derivatization with reagents such as benzoyl chloride or o-phthalaldehyde (B127526) (OPA) to create stable derivatives that can be easily detected. researchgate.netnih.gov For example, benzoylated polyamines can be separated on a C18 column with a methanol:water mobile phase and detected at 254 nm. nih.gov Similarly, OPA derivatives, when reacted in the presence of a thiol like N-acetyl-L-cysteine, yield highly fluorescent products detectable with high sensitivity. researchgate.netmedipol.edu.tr

The primary challenge in any quantitative analysis is accounting for sample loss during extraction and processing. This is effectively overcome by using a stable isotope-labeled internal standard. This compound is an ideal internal standard for putrescine analysis. Since its chemical structure and chromatographic retention time are virtually identical to the endogenous ¹⁴N-putrescine, it co-elutes from the HPLC column. nih.gov When coupled with a mass spectrometry detector (LC-MS), the labeled and unlabeled compounds are easily distinguished by the +2 mass shift of the ¹⁵N₂-labeled molecule. researchgate.net This allows for precise ratiometric quantification, correcting for any analytical variability and improving the accuracy and reproducibility of the results. researchgate.net

Table 1: Typical HPLC Parameters for Polyamine Analysis

| Parameter | Description | Common Values/Reagents |

| Column | Stationary phase used for separation. | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | Solvent system used to elute compounds. | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Buffer |

| Derivatization Agent | Reagent to make polyamines detectable. | Benzoyl chloride, Dansyl chloride, o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine |

| Detection | Method for visualizing and quantifying the eluting compounds. | UV (e.g., 254 nm for benzoyl derivatives), Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives), Mass Spectrometry (MS) |

| Internal Standard | Labeled compound for accurate quantification. | 1,4-Diaminobutane-¹⁵N₂ dihydrochloride |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying a wide range of metabolites, including polyamines, in biological samples. azolifesciences.com Due to the low volatility of polyamines, a derivatization step is required to convert them into thermally stable compounds suitable for gas chromatography. nih.gov

Research Findings: GC-MS-based metabolomics provides high sensitivity and specificity for detecting low-concentration metabolites. azolifesciences.com The use of stable isotope labeling, such as with ¹⁵N, is instrumental in characterizing metabolic pathways and quantifying metabolic fluxes. nih.govthermofisher.com When this compound is introduced into a biological system, the ¹⁵N label is incorporated into downstream metabolites.

The workflow involves extracting metabolites, derivatizing them, and injecting them into the GC-MS system. The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the column. azolifesciences.com The mass spectrometer then ionizes the eluting compounds and separates the resulting fragments based on their mass-to-charge ratio. nih.gov A key advantage of using 1,4-Diaminobutane-15N2 is that any metabolite containing the labeled nitrogen atoms will exhibit a characteristic mass shift in its mass spectrum. nih.govnih.gov This allows researchers to distinguish biosynthesized metabolites from the pre-existing unlabeled pool and trace the metabolic fate of the precursor, a process known as stable isotope-assisted metabolomics. nih.gov

Table 2: Illustrative Mass Shift in GC-MS for a Derivatized ¹⁵N-Labeled Diamine Fragment

| Fragment Type | Unlabeled (¹⁴N) Fragment | ¹⁵N-Labeled Fragment | Mass-to-Charge (m/z) Shift |

| Molecular Ion | [M]⁺ | [M+2]⁺ | +2 |

| Nitrogen-containing Fragment | [F-¹⁴N]⁺ | [F-¹⁵N]⁺ | +1 |

| Fragment with both Nitrogens | [F-¹⁴N₂]⁺ | [F-¹⁵N₂]⁺ | +2 |

Emerging Spectroscopic Techniques for Isotopic Signature Detection

Beyond chromatography, spectroscopic methods offer novel ways to detect isotopic labels directly within cells and tissues, often without the need for extensive sample preparation. These techniques provide spatial and functional information that is complementary to the quantitative data from separation-based methods.

Raman Microspectroscopy for ¹⁵N-Labeled Cell Detection

Raman microspectroscopy is a non-destructive optical technique that provides detailed chemical fingerprints of a sample by probing its molecular vibrations. nih.govbiorxiv.org When combined with stable isotope probing (SIP), it becomes a powerful tool for visualizing metabolic activity in individual cells. nih.gov

Research Findings: The core principle of Raman-SIP is that the incorporation of a heavier isotope, such as ¹⁵N from 1,4-Diaminobutane-15N2, into cellular macromolecules (e.g., proteins) leads to a detectable shift in the vibrational frequencies of chemical bonds. rsc.orgrsc.org Bonds involving the heavier ¹⁵N atom vibrate at a lower frequency compared to the same bonds with the lighter ¹⁴N atom. This results in a "red-shift" (a shift to a lower wavenumber) in the Raman spectrum. rsc.org

This spectral shift serves as a direct and specific signature of isotope incorporation and, therefore, of metabolic activity. nih.gov For instance, the Raman bands associated with protein vibrations will exhibit a noticeable shift in cells that have actively metabolized the ¹⁵N-labeled precursor. This allows researchers to identify and even sort metabolically active cells from a complex community without destroying them. nih.gov The ability to link cellular function (metabolic activity) to identity at the single-cell level makes Raman-SIP an invaluable tool in microbial ecology and cell biology. nih.govnih.gov

Table 3: Example of Raman Peak Shift due to ¹⁵N Labeling

| Sample Type | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) for ¹⁴N | Expected Shifted Wavenumber (cm⁻¹) for ¹⁵N |

| Cellular Protein | Amide I (C=O stretch) | ~1660 cm⁻¹ | ~1650-1655 cm⁻¹ (Slight shift) |

| Cellular Protein | Phenylalanine ring breathing | ~1003 cm⁻¹ | No significant shift (No N atom) |

| Nitrogen-containing heterocycle | Ring vibration | Varies | Red-shifted |

Elucidation of Metabolic Pathways and Fluxes Utilizing 1,4 Diaminobutane 15n2 Dihydrochloride

Dynamics of Polyamine Biosynthesis and Catabolism

Polyamines are essential polycations involved in a multitude of cellular processes, including cell growth, DNA replication, and protein synthesis. nih.govembopress.org The study of polyamine flux—the flow of metabolites through the interconnected biosynthetic and catabolic pathways—is critical for understanding their role in both normal physiology and disease states. nih.gov 1,4-Diaminobutane-15N2 dihydrochloride (B599025) is an ideal tool for these investigations, allowing researchers to follow the fate of putrescine as it is converted into higher polyamines or catabolized.

Ornithine Decarboxylase (ODC) Pathway Analysis

The primary route for putrescine synthesis in mammals is the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). embopress.orgpsu.edu ODC is a rate-limiting enzyme in polyamine biosynthesis and is subject to complex regulatory controls. nih.govresearchgate.net

By introducing 1,4-Diaminobutane-15N2 dihydrochloride into a cell culture or organism, researchers can bypass the initial ODC-catalyzed step and directly study the subsequent metabolic events. This approach is particularly useful for:

Feedback Regulation Studies: High concentrations of polyamines are known to inhibit ODC activity, partly by inducing the synthesis of a protein called ODC antizyme (AZ), which binds to ODC and targets it for degradation. embopress.org Supplying labeled putrescine allows for the precise analysis of how putrescine levels directly influence the expression of ODC antizyme and the subsequent degradation rate of the ODC enzyme itself, providing clear insights into this negative feedback loop.

Pathway Rescue Experiments: In studies where the ODC gene is silenced or knocked out, cells exhibit a significant decrease in putrescine levels. nih.gov The addition of this compound can restore the intracellular polyamine pool. Observing the incorporation of the 15N label into spermidine (B129725) and spermine (B22157) confirms that the downstream enzymatic machinery is functional and allows for the separation of ODC-specific effects from the general effects of polyamine depletion. nih.gov

Arginine Decarboxylase Pathway Contributions

In bacteria, plants, and archaea, an alternative pathway for putrescine synthesis exists, beginning with the amino acid arginine. nih.govresearchgate.net This pathway involves the enzyme arginine decarboxylase (ADC), which converts arginine to agmatine, followed by further enzymatic steps to yield putrescine. psu.edunih.gov The ADC pathway is particularly significant in certain environments, such as the human gut, where it is the dominant route for polyamine biosynthesis in the microbiota. nih.govnih.gov

Using this compound as a tracer helps to delineate the relative contributions of the ODC and ADC pathways to the total polyamine pool. By measuring the dilution of the 15N label in the spermidine and spermine pools in organisms possessing both pathways, researchers can quantify the amount of unlabeled putrescine being produced endogenously via the ADC or ODC routes. This isotopic dilution approach provides a quantitative measure of the flux through each biosynthetic branch.

Propylamine (B44156) Transferase Enzyme Kinetics and Spermidine/Spermine Formation

Once putrescine is formed, it serves as the backbone for the synthesis of the higher polyamines, spermidine and spermine. This process involves the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzymes responsible for these reactions are propylamine transferases, specifically spermidine synthase and spermine synthase. psu.edu

Spermidine Synthase transfers an aminopropyl group to putrescine to form spermidine.

Spermine Synthase adds a second aminopropyl group to spermidine to form spermine.

By providing this compound as the initial substrate, the kinetics of these enzymes can be directly measured. The rate of appearance of 15N-labeled spermidine and, subsequently, 15N-labeled spermine can be monitored over time using LC-MS/MS. nih.gov This allows for the calculation of enzymatic rates (Vmax) and substrate affinities (Km) in vivo or in cell extracts, providing critical data on the efficiency of the polyamine elongation pathway.

| Parameter Studied | Experimental Approach | Expected Outcome with 1,4-Diaminobutane-15N2 |

| Enzyme Kinetics | Time-course incubation with the labeled tracer followed by LC-MS/MS analysis. | Measurement of the formation rate of 15N-spermidine and 15N-spermine, allowing calculation of kinetic constants. |

| Feedback Inhibition | Exposing cells to varying concentrations of the tracer and measuring ODC protein levels. | Quantification of the relationship between putrescine concentration and ODC degradation. |

| Pathway Flux | Isotopic dilution analysis in organisms with both ODC and ADC pathways. | Determination of the relative contribution of each pathway to the total putrescine pool. |

Tracing Nitrogen Flux in Central Metabolic Networks

The utility of this compound extends beyond the immediate polyamine pathway. The nitrogen atoms within putrescine can be liberated during its catabolism and enter the central nitrogen metabolic network. nih.gov Diamine oxidases can break down putrescine, releasing its nitrogen in the form of ammonia (B1221849). This 15N-labeled ammonia can then be assimilated into other key nitrogen-containing biomolecules.

Isotopic Tracer Studies for Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular biochemical reactions. nih.gov The technique relies on feeding cells an isotopically labeled substrate and measuring the resulting labeling patterns in downstream metabolites. researchgate.netnih.gov This information is then used in a computational model of the metabolic network to calculate the flux through each reaction. nih.gov

This compound is an excellent tracer for MFA studies focused on polyamine metabolism. nih.gov The process involves:

Labeling: Introducing a known concentration of this compound into the cell culture medium.

Sampling: Collecting cell samples at various time points as they reach a metabolic steady state.

Analysis: Extracting metabolites and using LC-MS/MS to measure the mass isotopomer distributions of spermidine, spermine, and other related metabolites. This reveals the proportion of molecules that have incorporated the 15N label.

Modeling: Using the measured labeling patterns to constrain a metabolic model, which then calculates the flux values for polyamine biosynthesis, interconversion, and catabolism.

This quantitative approach provides a detailed snapshot of the polyamine network's activity, revealing how it responds to different stimuli, genetic modifications, or disease states. nih.gov

Enzymatic Regulation and Cofactor Dependencies in Polyamine Synthesis

The synthesis and degradation of polyamines are tightly regulated by the activity of key enzymes, which often depend on specific cofactors. nih.govpsu.edu While the synthesis of putrescine via ODC requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, its subsequent conversion and catabolism also involve cofactor-dependent enzymes. psu.edumdpi.com

Investigation of Biological Roles and Interactions Non Human Model Systems

Regulatory Functions in Microbial Growth and Development

Isotopically labeled putrescine has been instrumental in defining its regulatory roles in microbial physiology, including growth, development, and stress response.

In Escherichia coli, putrescine levels are tightly controlled and influence key cellular processes. Studies have shown that putrescine can modulate the synthesis of pili, which are essential for surface motility and biofilm formation. elifesciences.org High concentrations of putrescine have been observed to inhibit the expression of pili genes. elifesciences.org The degradation of putrescine is also a regulated process, with specific pathways activated under different environmental conditions. nih.gov For instance, the glutamylated putrescine (GP) pathway is utilized for putrescine degradation at lower temperatures, while the transaminase pathway is active at higher temperatures and under nitrogen limitation. nih.gov

Furthermore, putrescine plays a significant role in the formation of persister cells in E. coli, which are dormant variants highly tolerant to antibiotics. The formation of these persister cells, particularly those tolerant to aminoglycosides like netilmicin, is upregulated by putrescine in a concentration-dependent manner as cells enter the stationary phase. nih.gov This effect is mediated through the stimulation of rpoS expression, a gene encoding a key stress response sigma factor. nih.gov

In Staphylococcus aureus, a gram-positive bacterium, the synthesis of putrescine has been confirmed using 13C/15N-labeled arginine as a tracer. nih.govnih.gov This demonstrated that some strains can produce putrescine and its derivative, N-acetyl-putrescine, from arginine. nih.govnih.gov This finding is significant as pathogenic bacteria may use polyamines to regulate gene expression during infection. nih.gov The acetylation of putrescine by the enzyme SpeG has been identified as a key metabolic process in some gram-negative bacteria during bloodstream infections. Blocking this activity has been shown to reduce bacterial proliferation. researchgate.net

Table 1: Role of Putrescine in Microbial Systems

| Organism | Biological Process | Key Findings |

|---|---|---|

| Escherichia coli | Pili Synthesis & Motility | High putrescine levels inhibit pili gene expression. elifesciences.org |

| Escherichia coli | Persister Cell Formation | Putrescine upregulates the formation of antibiotic-tolerant persister cells. nih.gov |

| Staphylococcus aureus | Polyamine Synthesis | Capable of synthesizing putrescine and N-acetyl-putrescine from arginine. nih.govnih.gov |

Involvement in Plant Physiology and Stress Responses

The role of 1,4-diaminobutane (B46682) (putrescine) in plant physiology, particularly in response to abiotic stress, has been extensively studied, often utilizing labeled forms of the compound to trace its metabolic fate.

Putrescine accumulation is a common plant response to various environmental stresses, including drought, salinity, and cold. nih.govnih.govmdpi.com In Arabidopsis thaliana, increased levels of putrescine, achieved through genetic modification, have been shown to enhance tolerance to both dehydration and freezing stress. nih.govnih.govresearchgate.net This tolerance is associated with the induction of stress-responsive genes, suggesting putrescine's involvement in stress signaling pathways. nih.govnih.gov The synthesis of putrescine in plants is primarily catalyzed by arginine decarboxylase (ADC), and the expression of ADC genes is induced by various stresses. nih.gov

The interaction between putrescine and plant hormones is complex and crucial for mediating stress responses. Putrescine has been shown to be positively linked with the biosynthesis of abscisic acid (ABA), a key hormone in drought stress response, while it tends to downregulate the biosynthesis of ethylene (B1197577) and jasmonates. usda.govnih.gov This suggests that putrescine may modulate stress responses by influencing the hormonal balance within the plant. nih.gov For instance, the accumulation of putrescine under drought stress appears to be an ABA-dependent metabolic response. mdpi.com

Exogenous application of putrescine has been shown to have beneficial effects on plant growth and stress tolerance. In rice, the application of putrescine to the roots of a salt-sensitive cultivar led to increased grain yield under salt stress. mdpi.com Similarly, in citrus plants, exogenous putrescine has been found to positively regulate root and shoot growth, flowering, and fruit development. nih.gov

Table 2: Effects of Putrescine on Plant Stress Tolerance

| Plant Species | Stress Type | Observed Effect of Increased Putrescine |

|---|---|---|

| Arabidopsis thaliana | Dehydration, Freezing | Enhanced tolerance, induction of stress-responsive genes. nih.govnih.govresearchgate.net |

| Rice | Salinity | Increased grain yield in salt-sensitive cultivars. mdpi.com |

| Tobacco, Tomato | Dehydration, Drought | Enhanced tolerance through overexpression of a putrescine synthesis gene. mdpi.com |

Impact on Non-Human Animal Polyamine Homeostasis and Metabolism

Studies using 15N-labeled 1,4-diaminobutane have provided significant insights into its absorption, distribution, metabolism, and excretion in non-human animal models, particularly in rats.

When administered orally to rats, 15N-labeled putrescine is absorbed from the gastrointestinal tract and distributed to various tissues. nih.gov However, a significant portion of the absorbed putrescine appears to be rapidly degraded, likely by the enzyme diamine oxidase found in the blood and tissues. nih.gov This rapid catabolism is a key feature of polyamine homeostasis.

The metabolism of putrescine is interconnected with that of other polyamines like spermidine (B129725) and spermine (B22157). In mammals, putrescine is the precursor for the synthesis of spermidine and spermine. nih.gov L-ornithine decarboxylase is the established enzyme for the de novo biosynthesis of putrescine in mammalian tissues. nih.gov Tracing studies have shown that labeled putrescine can be converted to these higher polyamines in vivo. nih.gov For example, in a rat glioma model, the conversion of radiolabeled putrescine to spermine and other metabolites was rapid in tumor tissue compared to normal brain tissue. nih.gov

The depletion of cellular polyamines, including spermidine and spermine, which can be influenced by putrescine levels, has profound effects on cellular function. In mammalian cells, the depletion of these polyamines leads to a complete halt in translation and growth. nih.gov

Research in developing Xenopus laevis (African clawed frog) embryos has revealed that the synthesis of putrescine and spermidine is correlated with ribosomal-RNA synthesis and the formation of a functional nucleolus. nih.gov Anucleolate-mutant embryos, which cannot synthesize new ribosomes, show depressed ornithine decarboxylase activity and decreased accumulation of putrescine and spermidine. nih.gov

Long-term metabolic labeling studies in rats using a 15N diet have demonstrated that high levels of 15N enrichment can be achieved throughout all tissues, even those with slow protein turnover, without adverse physiological effects. nih.gov This allows for accurate quantitative mass spectrometry analysis of proteome changes in various tissues. nih.gov

Molecular Interactions with Nucleic Acids and Proteins in Vitro and in Vivo

As a polycationic molecule, 1,4-diaminobutane (putrescine) interacts with negatively charged macromolecules such as nucleic acids (DNA and RNA) and acidic proteins. These interactions are fundamental to its biological functions.

Polyamines, including putrescine, are known to bind to DNA and RNA, influencing their conformation and stability. nih.govdrugfuture.com This interaction with the phosphate (B84403) backbone of nucleic acids can affect various genetic processes, from DNA synthesis to gene transcription and translation. nih.gov By altering DNA conformation, putrescine can play a role in regulating gene expression. drugfuture.com

In the context of protein synthesis, polyamines are involved in the regulation of translation. nih.gov They can influence the activity of enzymes involved in post-translational modifications, such as tRNA methyltransferase. drugfuture.com For instance, spermidine, a downstream product of putrescine, is crucial for the hypusination of the eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its function in protein synthesis. nih.gov

The interaction of putrescine with proteins can also directly modulate enzyme activity. It has been shown that putrescine can bind to enzymes and induce conformational changes that enhance their catalytic activity. nih.gov

In plants, the genetic manipulation of putrescine biosynthesis has been shown to have wide-ranging effects on the cellular transcriptome and metabolome. nih.gov An increase in putrescine production can alter the expression of a broad spectrum of genes involved in transcription, translation, and other key cellular processes, highlighting its role as a signaling molecule that influences gene expression on a global scale. nih.gov

Role in Specialized Cell Culture Systems and Cellular Processes (excluding human clinical applications)

1,4-Diaminobutane dihydrochloride (B599025) is a recognized component in the formulation of specialized cell culture media, particularly for stem cell research. chemicalbook.com Its presence in the culture medium helps create an environment that supports the growth and maintenance of these undifferentiated cells. chemicalbook.com

In vitro studies using non-human cell lines have further elucidated the role of putrescine in cellular processes. For example, in hybrid poplar cell cultures, the transgenic overexpression of a mouse ornithine decarboxylase gene, leading to high levels of putrescine, resulted in significant changes in the expression of native genes involved in polyamine biosynthesis. usda.gov This indicates a complex regulatory network governing polyamine homeostasis within the cells. Interestingly, the increased putrescine did not cause feedback inhibition of the native enzymes responsible for its synthesis. usda.gov

Studies on red blood cells have shown that putrescine, along with other polyamines, can be taken up by these cells in vitro. nih.gov The uptake process is temperature-dependent, being significantly reduced at lower temperatures. nih.gov The intracellular concentration of putrescine in these cells is a result of both influx and efflux across the cell membrane. nih.gov

In mammalian cell lines, the manipulation of polyamine levels has demonstrated their critical role in cell proliferation. Depletion of the higher polyamines, spermidine and spermine, which are synthesized from putrescine, leads to a complete arrest in cell growth and protein synthesis. nih.gov This underscores the essentiality of a continuous supply of polyamines for fundamental cellular activities.

Computational and Theoretical Frameworks for Interpreting Isotopic Data

Modeling of Isotopic Labeling Patterns for Pathway Reconstruction

The use of 1,4-Diaminobutane-15N2 dihydrochloride (B599025) and other isotopic tracers is fundamental to metabolic pathway reconstruction. nih.gov By introducing a labeled compound into a biological system, scientists can trace the incorporation of the heavy isotope (¹⁵N) into downstream metabolites. The resulting isotopic labeling patterns provide direct evidence of metabolic connections and can reveal the activities of specific pathways. nih.gov

Modeling these patterns is crucial for interpreting the data. These models can range from simple pathway maps to complex quantitative networks. For instance, studies using ¹⁵N-labeled putrescine in soybean seedlings have shown that it is rapidly transported and converted into other polyamines, namely spermidine (B129725) and spermine (B22157), with distinct metabolic fates for exogenous versus endogenous putrescine. nih.gov This demonstrates that labeling patterns can elucidate not just the existence of a pathway but also its dynamics and regulation.

In more complex systems like the gut microbiome, tracing studies with isotope-labeled precursors of putrescine, such as arginine, have revealed that putrescine is generated through multiple, simultaneous pathways rather than a single linear route. nih.gov The detection of various labeled intermediate metabolites allows for a more detailed reconstruction of the metabolic network. nih.gov These experimental observations are then used to build and refine computational models that describe the structure and flow of the metabolic network. nih.gov The ultimate goal is to create a predictive model of metabolism based on the empirical evidence provided by the isotopic tracer. researchgate.net

Table 1: Isotopic Labeling in Rat Colonic Contents after Injection with L-arginine-¹³C₆,¹⁵N₄

This table illustrates how isotopic labeling of a precursor can be traced to various metabolites, aiding in pathway reconstruction. Data is adapted from a study on putrescine generation by the intestinal microbiome. nih.gov

| Metabolite | Isotope-Labeled Form Detected | Average Proportion of Labeled Metabolite (%) | Pathway Implication |

|---|---|---|---|

| Putrescine | M+6 | 22.7% | Direct conversion from labeled arginine. |

| Putrescine | M+5 | Detected in 2 of 3 subjects | Indicates a non-linear or alternative pathway from arginine. |

| Spermidine | M+6 | 2.0% | Shows further metabolism of labeled putrescine. |

Integration of Metabolic Flux Analysis (MFA) with Genome-Scale Metabolic Models (GSM)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. wikipedia.orgcreative-proteomics.com By using stable isotope tracers like 1,4-Diaminobutane-15N2 dihydrochloride, MFA moves beyond simple pathway identification to measure the actual flow of metabolites through a network. medchemexpress.comnih.gov The labeling patterns observed in metabolites are used as inputs for computational models that calculate the fluxes through interconnected biochemical reactions. nih.gov

Genome-Scale Metabolic Models (GSMs), also known as GEMs, are comprehensive, mathematically structured knowledge bases of all known metabolic reactions in an organism. nih.govnih.gov While powerful for predicting metabolic capabilities, the accuracy of first-generation GSMs was often limited. nih.gov To enhance their predictive power, GSMs are increasingly integrated with experimental data, including flux data from MFA. nih.gov

The integration of MFA with GSMs provides a more accurate and dynamic view of cellular metabolism. The flux data derived from tracing ¹⁵N-labeled putrescine can be used to constrain the solution space of a GSM, leading to more realistic predictions of the metabolic state under specific conditions. For example, quantifying the flux through the putrescine biosynthesis pathway can help identify rate-limiting steps or metabolic bottlenecks, which is crucial for metabolic engineering efforts aimed at increasing the production of 1,4-diaminobutane (B46682). wikipedia.orgnih.gov This integrated approach allows researchers to connect genomic information directly to metabolic function, providing systems-level insights into how organisms respond to genetic or environmental changes. nih.gov

Bioinformatic Algorithms for Automated Peptide and Metabolite Identification from ¹⁵N Data

The analysis of samples from ¹⁵N labeling experiments generates vast amounts of complex data, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov Automated identification of the resulting labeled peptides and metabolites is essential for high-throughput analysis and relies on specialized bioinformatic algorithms. numberanalytics.commetabolon.com

A significant challenge in analyzing ¹⁵N data is that the metabolic labeling is often incomplete, meaning not all nitrogen atoms are replaced by the heavy isotope. nih.gov This leads to broader and more complex isotope cluster patterns in the mass spectra, which can complicate the identification of the correct monoisotopic peak and reduce the success rate of peptide and metabolite identification. biorxiv.orgfrontiersin.org

To address these issues, several software tools and algorithms have been developed:

Protein Prospector: A free, web-based software that provides a workflow for quantifying proteins from ¹⁵N-labeled samples. biorxiv.orgfrontiersin.org It can adjust calculated peptide ratios based on a user-defined labeling efficiency and uses isotope cluster pattern matching to flag incorrect peak assignments. biorxiv.orgfrontiersin.org

MSQuant and Correction Algorithms: Some workflows use tools like MSQuant and apply specific correction algorithms to account for inaccurate peptide ratios introduced by incomplete ¹⁵N incorporation, thereby improving the accuracy and precision of protein quantification. researchgate.net

Compound Discoverer: This software, often used with high-resolution Orbitrap mass spectrometers, enables the automated identification of metabolites from double-labeled (e.g., ¹³C and ¹⁵N) experiments through searches against spectral libraries and compound databases. mycompounddiscoverer.com

De Novo and Database Searching Algorithms: General proteomics algorithms like SEQUEST and Mascot perform database searches to match experimental spectra to known peptide sequences. numberanalytics.com De novo sequencing algorithms like PEAKS and Novor reconstruct peptide sequences directly from the spectral data without relying on a database. numberanalytics.com Specialized algorithms like SQID-XLink incorporate peak intensity information to improve confidence in identification. psu.edu

Metabolite Identification Tools: Software such as SMART-metabolite-ID correlates data from different analytical platforms (NMR, MS, LC) to facilitate reliable metabolite identification in complex mixtures. researchgate.netchemrxiv.org Other tools like MetExtract II and X13CMS are designed for the unbiased detection of labeled metabolites. acs.org

Table 2: Selected Bioinformatic Tools for Analyzing Isotopic Labeling Data

This table summarizes various software tools and their primary applications in interpreting data from ¹⁵N labeling experiments.

| Software/Algorithm | Primary Function | Key Features | Reference |

|---|---|---|---|

| Protein Prospector | Protein quantification from ¹⁵N data | Adjusts for labeling efficiency; flags incorrect peak assignments. | biorxiv.orgfrontiersin.org |

| Compound Discoverer | Metabolite identification | Automated workflow for HRAM data; searches against mzCloud library. | mycompounddiscoverer.com |

| MSQuant | Peptide quantification | Derives extracted ion currents (XIC) and relative ratios. Often paired with correction algorithms. | researchgate.net |

| SMART-metabolite-ID | Metabolite identification from mixed data | Correlates NMR, MS, and LC data for reliable identification in complex mixtures. | researchgate.netchemrxiv.org |

| PEAKS / Novor | De novo peptide sequencing | Reconstructs peptide sequences directly from MS/MS data without a database. | numberanalytics.com |

Theoretical Considerations in Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a technique that links metabolic function to microbial identity within a community. nih.gov It involves introducing a substrate labeled with a heavy stable isotope, such as 1,4-Diaminobutane-¹⁵N₂, and then tracking its incorporation into phylogenetic biomarkers like DNA, RNA, or proteins. nih.gov Organisms that consume the substrate will incorporate the heavy isotope, increasing the buoyant density of their biomarkers, which can then be separated from the "light" biomarkers of non-consuming organisms via isopycnic centrifugation. wikipedia.org

While powerful, the application of ¹⁵N in DNA-SIP presents significant theoretical and practical challenges. A primary consideration is the magnitude of the buoyant density shift.

Density Shift: Fully ¹⁵N-labeled DNA exhibits a maximum density increase of approximately 0.016 g/mL in a cesium chloride (CsCl) gradient. nih.govnih.govresearchgate.net This is less than half the shift observed for fully ¹³C-labeled DNA (about 0.036 g/mL). nih.govnih.gov

G+C Content Interference: The small density shift from ¹⁵N is often obscured by the natural variation in the buoyant density of DNA from different microorganisms, which can be as much as 0.05 g/mL due to differences in genomic guanine-cytosine (G+C) content. nih.govresearchgate.net This overlap makes it fundamentally difficult to separate the truly ¹⁵N-labeled DNA from the unlabeled DNA of organisms with a high G+C content. nih.gov

Methodological Solutions: To overcome this limitation, a method has been developed that uses a secondary CsCl density gradient containing the dye bis-benzimide. nih.govnih.govresearchgate.net This dye binds preferentially to AT-rich regions of DNA, altering its density in a way that is independent of isotopic labeling. This allows for the disentanglement of the effects of G+C content and isotope incorporation, enabling a more effective separation of ¹⁵N-labeled DNA. nih.govnih.govresearchgate.net

Other considerations in SIP include the potential for cross-feeding, where one organism consumes the labeled substrate and another consumes its labeled byproducts, and the need for sufficient incubation time to allow for biomarker labeling, which can introduce experimental bias. nih.gov Furthermore, using ¹⁵N for RNA-SIP also faces limitations, as studies have shown it may not be possible to definitively resolve labeled from unlabeled RNA through gradient fractionation alone. researchgate.net

Table 3: Comparison of Common Isotopes Used in DNA-Based Stable Isotope Probing (SIP)

This table highlights the key physical properties that influence the effectiveness of different stable isotopes in DNA-SIP experiments.

| Isotope | Mass Difference (Da) | Avg. Atoms per DNA Base | Max. Buoyant Density Shift (g/mL) | Key Consideration |

|---|---|---|---|---|

| ¹³C | 1 | ~11.25 | ~0.036 | Provides a strong, reliable density shift. |

| ¹⁵N | 1 | ~3.75 | ~0.016 | Weak density shift, easily confounded by DNA G+C content variation. wikipedia.orgnih.gov |

| ¹⁸O | 2 | ~6.0 | Slightly more dense than ¹³C-labeled DNA at equivalent labeling. | Larger mass difference per atom provides a significant density shift. wikipedia.org |

Future Research Directions and Emerging Paradigms

Synergistic Integration with Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Fluxomics)

The integration of data from various "omics" platforms provides a more holistic view of biological systems. The use of 1,4-Diaminobutane-15N2 dihydrochloride (B599025) as a metabolic tracer is becoming increasingly pivotal in these multi-omics approaches to elucidate the complex interplay of polyamine metabolism with other cellular processes.

Recent studies have highlighted the significance of polyamine metabolism in diseases like pancreatic and hepatocellular carcinoma through multi-omics analysis. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net These studies, while not always explicitly detailing the use of 15N-labeled putrescine, lay the groundwork for its application. By tracing the incorporation of the 15N label from 1,4-diaminobutane (B46682) into downstream metabolites (metabolomics) and proteins (proteomics), researchers can quantify the flux through specific metabolic pathways (fluxomics). This integrated approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov

Future research will likely involve the use of 1,4-Diaminobutane-15N2 dihydrochloride in conjunction with other isotopic tracers, such as 13C-labeled glucose or glutamine, in what is termed "one-shot 13C15N-metabolic flux analysis". nih.gov This dual-labeling strategy enables the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of how polyamine metabolism is integrated with central carbon and nitrogen metabolism. nih.gov The application of such multi-isotope tracing, combined with multi-omics analysis, will be instrumental in building more accurate and predictive models of cellular metabolism in both health and disease. ntnu.nonih.govbiorxiv.org

Development of Advanced Automation for Isotopic Labeling and High-Throughput Analysis

The increasing scale and complexity of metabolic studies necessitate the development of automated and high-throughput methodologies. The use of this compound in large-scale screens is becoming more feasible with advancements in laboratory automation and analytical instrumentation.

Automated systems for the simultaneous determination of 15N and total nitrogen are already being evaluated for their efficiency and reproducibility in analyzing plant and soil samples. researchgate.net These systems, which couple automated nitrogen analyzers with continuous-flow isotope ratio mass spectrometers, significantly increase sample throughput. researchgate.net Furthermore, automated laser-based systems are now available for the rapid analysis of nitrogen isotopes, further reducing the time and cost of high-throughput screening. tandfonline.com

In the context of drug discovery and reaction optimization, high-throughput experimentation (HTE) platforms are being developed to perform thousands of reactions in parallel. These systems can be adapted for isotopic labeling studies, allowing for the rapid screening of conditions that affect polyamine metabolism. The integration of robotic liquid handlers with sensitive analytical techniques like mass spectrometry will be crucial for the high-throughput analysis of samples labeled with this compound.

Exploration of Uncharted Biological Roles in Diverse Non-Human Organisms

While the fundamental roles of polyamines in processes like cell growth and proliferation are well-established, their specific functions in a vast array of non-human organisms remain largely unexplored. This compound serves as a powerful tool to investigate these uncharted territories.

Polyamines are ubiquitous in nature, and their concentrations and biosynthetic pathways differ markedly between prokaryotes and eukaryotes. nih.gov In bacteria, for instance, putrescine has been shown to play a role in biofilm formation, a process critical for chronic infections. asm.org The use of 15N-labeled putrescine can help to elucidate the metabolic pathways that are activated during biofilm development and how they are regulated.

In the marine environment, excitatory amino acids, which are structurally related to polyamines, play important roles in marine communities. nih.gov Isotopic tracing with this compound could reveal novel metabolic pathways and ecological interactions in marine organisms.

In plants, putrescine is a key metabolite involved in development and responses to environmental stress. nih.gov While it is known that putrescine levels increase in response to stresses like high salinity, the precise metabolic shifts that occur are not fully understood. nih.govnumberanalytics.com Tracing the fate of 15N from 1,4-diaminobutane can provide a detailed picture of how polyamine metabolism is rewired under stress conditions, potentially leading to the development of more stress-resilient crops. nih.gov

Innovations in Single-Cell Isotopic Analysis

The study of metabolic heterogeneity within a population of cells is a rapidly advancing field. Innovations in single-cell analysis, particularly in mass spectrometry, are now making it possible to trace metabolic pathways at the level of individual cells.

Mass spectrometry imaging (MSI) has emerged as a powerful technique for the spatially resolved analysis of metabolites in tissues and even single cells. acs.orgspringernature.com Recent studies have demonstrated the feasibility of using stable isotope labeling in combination with MSI to perform dynamic metabolomics at the single-cell level. springernature.com For example, 15N-labeled thymidine (B127349) has been used to track the proliferation of cardiomyocytes. acs.org

The application of these techniques with this compound will allow researchers to visualize the uptake and metabolism of putrescine in individual cells within a heterogeneous population. This will be particularly valuable for understanding the metabolic differences between, for example, cancerous and non-cancerous cells within a tumor, or different cell types within a developing organ. acs.orgbiorxiv.orgaimed-analytics.combiorxiv.org The ability to combine single-cell isotopic tracing with other single-cell omics techniques will provide an unprecedented level of detail in our understanding of cellular metabolism. aimed-analytics.com

Application in Synthetic Biology for Engineered Metabolic Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. A significant area of research in this field is the engineering of microorganisms to produce valuable chemicals, including 1,4-diaminobutane itself, which is a precursor for the production of polymers like Nylon 46. chemicalbook.com

Metabolic engineering strategies have been successfully employed to create microbial strains that overproduce 1,4-diaminobutane. nih.govresearchgate.netmdpi.com These strategies often involve the overexpression of key biosynthetic enzymes and the deletion of competing metabolic pathways. The use of this compound in these engineered organisms is crucial for several reasons. It can be used to:

Quantify the flux through the engineered pathway, providing a measure of its efficiency.

Identify metabolic bottlenecks by observing the accumulation of labeled intermediates.

Trace the fate of the produced 1,4-diaminobutane , to see if it is being diverted into other metabolic pathways.

By providing detailed information on the performance of engineered metabolic pathways, this compound will be an indispensable tool for the optimization of microbial cell factories for the sustainable production of this important platform chemical. nih.govmdpi.commdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Putrescine-15N2 dihydrochloride, 1,4-Butanediamine-15N2 dihydrochloride |

| Molecular Formula | C₄H₁₂¹⁵N₂·2HCl |

| Molecular Weight | 163.09 g/mol |

| CAS Number | 2747-92-4 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % 15N |

Table 2: Key Research Applications and Findings

| Research Area | Application of this compound | Key Findings and Future Directions |

|---|---|---|

| Multi-Omics | Tracing nitrogen flux in integrated studies of proteomics, metabolomics, and fluxomics. | Enables quantification of polyamine pathway activity and its integration with central metabolism. Future studies will likely use dual 13C and 15N labeling for more comprehensive flux analysis. |

| Automation | Substrate for automated high-throughput screening of metabolic pathways. | Development of automated mass spectrometry-based platforms will accelerate the discovery of drugs and genetic modifications that target polyamine metabolism. |

| Non-Human Organisms | Investigating the role of putrescine in bacteria, plants, and marine life. | Elucidating novel functions in biofilm formation, stress response, and ecological interactions. |

| Single-Cell Analysis | Tracing putrescine metabolism at the single-cell level using mass spectrometry imaging. | Revealing metabolic heterogeneity in tissues and understanding the specific roles of polyamines in different cell types. |

| Synthetic Biology | Quantifying flux and identifying bottlenecks in engineered microbial production of 1,4-diaminobutane. | Essential for the optimization of microbial cell factories for the sustainable production of polyamides and other valuable chemicals. |

Q & A

Basic Research Questions

Q. What are the key structural and isotopic characteristics of 1,4-Diaminobutane-15N2 dihydrochloride that distinguish it from non-isotopic forms?

- Answer: The compound is a dihydrochloride salt (2:1 base-to-HCl ratio) with two nitrogen-15 (15N) isotopes at the amine positions. Its molecular formula is C4H12Cl2N2 , and it exists as a stable isotope-labeled analog of putrescine. The CAS number 2747-92-4 ensures unambiguous identification. Unlike non-isotopic forms, the 15N labels enable precise tracking in metabolic or kinetic studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How should researchers properly handle and store this compound to maintain isotopic integrity and chemical stability?

- Answer: Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. For long-term stability, aliquot into inert, airtight vials under nitrogen atmosphere. Avoid repeated freeze-thaw cycles if dissolved in aqueous buffers (e.g., PBS or DMEM). Always verify isotopic purity via high-resolution MS before critical experiments, as moisture or improper storage can alter isotopic ratios .

Advanced Research Questions

Q. What methodological considerations are critical when incorporating this compound into metabolic flux analysis studies?

- Answer: Optimize pulse-chase experiments to ensure uniform 15N incorporation into downstream metabolites. Use quenching agents (e.g., liquid N2 or cold methanol) to halt metabolic activity rapidly. Pair with LC-MS/MS for targeted quantification of labeled intermediates (e.g., spermidine or spermine). Normalize data using internal standards like 13C-labeled polyamines to correct for matrix effects .

Q. How can researchers resolve discrepancies in bioaccumulation data observed when using this compound across different aquatic models?

- Answer: Contradictions in bioconcentration factors (BCFs) may arise from species-specific metabolic pathways or varying exposure durations. For example, algae may show higher BCFs (e.g., 450 after 24 hours) compared to fish (e.g., BCF of 6 in golden ide). Standardize protocols by aligning exposure times, pH, and temperature. Validate results using isotopically labeled controls and kinetic modeling .

Q. What advanced analytical techniques are required to quantify and validate the position-specific incorporation of 15N labels in this compound during synthesis?

- Answer: Use 15N NMR to confirm label positioning at the primary amines. Complement with high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>99 atom % 15N). For synthetic validation, compare retention times and fragmentation patterns against unlabeled analogs using UPLC-QTOF. Calculate isotopic purity via integrating MS peaks for M+2 (15N2) and M+0 (natural abundance) .

Q. In designing isotope dilution mass spectrometry (IDMS) experiments using this compound, what matrix effects and ion suppression challenges require mitigation?

- Answer: Matrix effects from biological samples (e.g., plasma or cell lysates) can suppress ionization. Mitigate by diluting samples, using stable isotope-labeled internal standards (SIL-IS), or applying matrix-matched calibration curves. For ion suppression, optimize chromatographic separation to elute the compound away from high-abundance contaminants. Validate recovery rates via spike-and-recovery assays .

Q. How can researchers ensure reproducibility in cellular assays involving this compound, particularly in epigenetic or cytotoxicity studies?